![molecular formula C21H29N3O6 B2720937 Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 894044-40-7](/img/structure/B2720937.png)
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate
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Description
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.478. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Irinotecan Metabolism : Irinotecan, chemically related to the compound , is metabolized into SN-38, a potent topoisomerase inhibitor, through the action of carboxylesterases. SN-38 itself is further processed into a glucuronide conjugate (SN-38G), which is a critical step affecting the drug's side effects and efficacy. Studies have explored the correlation between the glucuronidation process and the occurrence of side effects, notably diarrhea, which is a dose-limiting toxicity of CPT-11. Modulating the glucuronidation pathway may enhance the therapeutic index of Irinotecan, suggesting a potential area of application for derivatives like Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate in improving treatment outcomes and minimizing side effects (Gupta et al., 1994).
Pharmacokinetic Studies : Further research into the pharmacokinetics of CPT-11 has shown the importance of understanding the disposition of both the drug and its active metabolites in plasma. This knowledge is crucial for optimizing dosing schedules and improving the drug's safety and effectiveness. Such studies are foundational for the development of new derivatives, providing insights into how structural modifications could improve pharmacological profiles (Rowinsky et al., 1994).
properties
IUPAC Name |
ethyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-4-30-20(26)14-7-9-23(10-8-14)21(27)22-15-11-19(25)24(13-15)16-5-6-17(28-2)18(12-16)29-3/h5-6,12,14-15H,4,7-11,13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPJPIXPBACRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate |
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